molecular formula C7H2BrF3N2O5 B15149688 4-Bromo-2,6-dinitro-3-(trifluoromethyl)phenol

4-Bromo-2,6-dinitro-3-(trifluoromethyl)phenol

Cat. No.: B15149688
M. Wt: 331.00 g/mol
InChI Key: CTPVMOAVUJYOEH-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dinitro-3-(trifluoromethyl)phenol is a multifaceted organic compound characterized by the presence of bromine, nitro groups, and a trifluoromethyl group on a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,6-dinitro-3-(trifluoromethyl)phenol typically involves the nitration of 4-bromo-3-(trifluoromethyl)phenol. This process requires careful control of reaction conditions, including temperature and the use of nitrating agents such as nitric acid and sulfuric acid.

Industrial Production Methods: On an industrial scale, the compound is produced through optimized chemical reactions that ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated control systems are employed to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,6-dinitro-3-(trifluoromethyl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.

  • Reduction: Reduction reactions can be carried out using reducing agents like iron powder and hydrochloric acid.

  • Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium hydroxide.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of amines and hydroxylamines.

  • Substitution: Generation of halogenated derivatives and phenol ethers.

Scientific Research Applications

Chemistry: In chemistry, 4-Bromo-2,6-dinitro-3-(trifluoromethyl)phenol is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals, agrochemicals, and advanced materials.

Biology: The compound has shown potential as a biological probe in studies involving enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a useful tool in biochemical research.

Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It has shown promise in the development of new drugs for treating various diseases, including cancer and inflammatory conditions.

Industry: The compound is also utilized in the manufacturing of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it an important component in the production of high-performance materials.

Mechanism of Action

The mechanism by which 4-Bromo-2,6-dinitro-3-(trifluoromethyl)phenol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Bromo-2,6-dinitrophenol

  • 2,6-Dinitro-3-(trifluoromethyl)phenol

  • 4-Bromo-3-(trifluoromethyl)phenol

Uniqueness: 4-Bromo-2,6-dinitro-3-(trifluoromethyl)phenol stands out due to its combination of bromine, nitro groups, and trifluoromethyl group on the phenol ring. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C7H2BrF3N2O5

Molecular Weight

331.00 g/mol

IUPAC Name

4-bromo-2,6-dinitro-3-(trifluoromethyl)phenol

InChI

InChI=1S/C7H2BrF3N2O5/c8-2-1-3(12(15)16)6(14)5(13(17)18)4(2)7(9,10)11/h1,14H

InChI Key

CTPVMOAVUJYOEH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)C(F)(F)F)[N+](=O)[O-])O)[N+](=O)[O-]

Origin of Product

United States

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